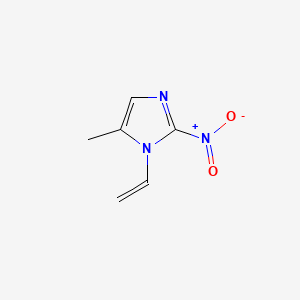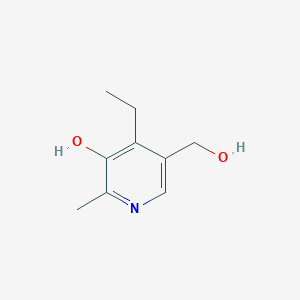
3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol
Descripción general
Descripción
3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with additional methyl groups and a hydroxyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3,5-dimethyl aniline with ethyl acetoacetate in the presence of a suitable catalyst can lead to the formation of the desired quinoline derivative. The reaction typically requires heating and may be carried out in an inert atmosphere to prevent oxidation.
Another approach involves the reduction of 3,5-dimethyl-5,6,7,8-tetrahydroquinolin-5-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction step converts the ketone group to a hydroxyl group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography may be employed to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding the corresponding hydroquinoline. Reducing agents such as sodium borohydride are typically used.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, where they are replaced by other functional groups. For example, halogenation can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of 3,5-dimethyl-5,6,7,8-tetrahydroquinolin-5-one or quinone derivatives.
Reduction: Formation of 3,5-dimethyl-5,6,7,8-tetrahydroquinoline.
Substitution: Formation of halogenated derivatives or other substituted quinoline compounds.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and quinoline core structure enable the compound to form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cell membrane receptors, altering signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydroquinolin-5-ol: Lacks the additional methyl groups, resulting in different chemical and biological properties.
3,5-Dimethylquinolin-5-ol: Lacks the tetrahydro structure, which affects its reactivity and stability.
3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-one:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
3,5-dimethyl-7,8-dihydro-6H-quinolin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-6-9-10(12-7-8)4-3-5-11(9,2)13/h6-7,13H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAOBLLSHWFDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2(C)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493395 | |
| Record name | 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62216-12-0 | |
| Record name | 3,5-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-2-methyl-3H-naphtho[1,2-d]imidazole](/img/structure/B3355195.png)
![1-[(Pyridin-2-yl)methyl]-1H-benzimidazole](/img/structure/B3355202.png)



![3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B3355247.png)
![5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B3355255.png)
![3-Nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3355262.png)
![Thieno[2,3-b]pyridin-6(7H)-one](/img/structure/B3355268.png)

![7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one](/img/structure/B3355284.png)

